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Introduction

ASAP1 (ArfGAP with SH3 domain, ankyrin repeat, and PH domain 1) is a multi-domain
scaffolding protein and GTPase-activating protein (GAP) that plays a pivotal role in regulating
cell adhesion, migration, and cytoskeletal organization. Its function is intricately linked to its
ability to interact with a diverse array of proteins, forming dynamic complexes that influence key
signaling pathways. This technical guide provides a comprehensive overview of the known
protein interactions and complexes involving ASAP1, with a focus on quantitative data,
experimental methodologies, and the signaling cascades in which it participates.

Core ASAP1 Protein Interactions

ASAP1's modular architecture, consisting of a BAR (Bin/Amphiphysin/Rvs) domain, a pleckstrin
homology (PH) domain, an Arf-GAP domain, ankyrin repeats, a proline-rich region, and an SH3
domain, facilitates its interaction with a wide range of binding partners. These interactions are
crucial for its localization and function in various cellular compartments, including focal
adhesions, podosomes, and the trans-Golgi network.

Quantitative Analysis of ASAP1 Interactions
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The following table summarizes the available quantitative data for key ASAP1 protein
interactions. It is important to note that for many known interactions, precise binding affinities

have not yet been determined and are often characterized qualitatively through methods like
co-immunoprecipitation.
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Interacting ASAP1 Binding
. Method o Reference
Partner Domain Affinity (Kd)
) ) Isothermal
Giant ankyrin-B -
SHS3 Titration ~0.14 uM [1]
(gAnkB) )
Calorimetry (ITC)
_ Isothermal
gAnkB-derived o
) SH3 Titration ~7 nM [2]
peptide )
Calorimetry (ITC)
Isothermal
Claspl SHS3 Titration ~8.9 uM [1]
Calorimetry (ITC)
High-speed co-
F-actin N-BAR sedimentation Not determined [2][3]
assay
Nonmuscle Co-
Myosin 2A BAR-PH sedimentation Not determined [4]
(NM2A) assay
Yeast Two-
Focal Adhesion . _
) SHS3 Hybrid, Co-IP, Not determined [5161[7]
Kinase (FAK)
Pull-down
] ) In vitro binding )
Src Proline-rich Not determined [8]
assays, Co-IP
Co-
Cortactin Proline-rich immunoprecipitat  Not determined 9]
ion
Co-
CD2AP Proline-rich immunoprecipitat  Not determined [10]
ion
CrkL Proline-rich Pull-down assay Not determined [11]
. Yeast Two- _
Paxillin SH3 ) Not determined [8]
Hybrid
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Co-
Arf4 - immunoprecipitat  Not determined [6][12]

ion

Co-
Rabl1l - immunoprecipitat  Not determined [61[12]
ion

Co-
FIP3 - immunoprecipitat  Not determined [13]

ion

Co-
Rabin8 - immunoprecipitat  Not determined [61[12]

ion

Co-
h-prune Not specified immunoprecipitat  Not determined [14]

ion

Co-
Nm23-H1 Not specified immunoprecipitat  Not determined [14]

ion

Co-
SLK SHS3 immunoprecipitat  Not determined [14]

ion

Key Signaling Pathways and Complexes

ASAP1 acts as a critical node in several signaling pathways, integrating signals from the
extracellular matrix and growth factors to regulate cytoskeletal dynamics and membrane
trafficking.

Focal Adhesion Dynamics

ASAP1 is a key component of focal adhesions, where it interacts with structural and signaling
proteins to regulate cell adhesion and migration.[15] Its interaction with Focal Adhesion Kinase
(FAK) is mediated by its C-terminal SH3 domain binding to the second proline-rich motif of
FAK.[5][6][7] This interaction is crucial for the proper assembly and turnover of focal adhesions.
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[5][6] ASAP1 also interacts with the non-receptor tyrosine kinase Src, which phosphorylates
ASAP1 and is essential for the formation of podosomes and invadopodia, specialized adhesive
and invasive structures.[12]
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ASAP1 in Focal Adhesion and Invadopodia Signaling

Ciliary Targeting Complex

ASAP1 is a central component of the ciliary targeting complex, which is responsible for the
transport of proteins, such as rhodopsin, to the primary cilium.[6][12][14] In this complex,
ASAP1 acts as a scaffold, bringing together Arf4, Rab11, the Rabl11 effector FIP3, and the

Rab8 guanine nucleotide exchange factor Rabin8.[6][7][12] This intricate assembly ensures the
proper sorting and delivery of cargo to the cilium.[11][16]
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ASAP1 in the Ciliary Targeting Complex
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Regulation of the Actin Cytoskeleton

ASAP1 directly influences the organization of the actin cytoskeleton. Its N-BAR domain has
been shown to directly bind to and bundle F-actin filaments.[2][3] Furthermore, ASAP1 interacts
with cortactin, a key regulator of actin polymerization, particularly in the context of invadopodia
formation and function.[17] This interaction is thought to be crucial for the localized actin
remodeling required for cell motility and invasion.
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ASAP1 and Cortactin in Actin Remodeling

Experimental Protocols

Detailed experimental protocols are essential for the reproducible study of protein-protein
interactions. The following sections provide representative methodologies for key techniques
used to investigate ASAP1 interactions. These are generalized protocols and may require
optimization for specific cell types and experimental conditions.

Co-immunoprecipitation (Co-IP) of ASAP1 and FAK

This protocol describes the co-immunoprecipitation of endogenous ASAP1 and FAK from a cell
lysate.[5][18]

Workflow Diagram:

© 2025 BenchChem. All rights reserved. 7/15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7415992/
https://pubmed.ncbi.nlm.nih.gov/32444496/
https://www.researchgate.net/figure/ASPH-SRC-signal-promotes-invadopodia-formation-maturation-and-function-in-pancreatic_fig4_338244839
https://www.benchchem.com/product/b12382329?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/12058076/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2972274/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Cell_Culture

Harvest & Lyse

Cell_Lysis

lRemove non-specific binders

Lysate_Preclearing

i’-\dd anti-ASAP1 Ab

Immunoprecipitation

lRemove unbound proteins

Washing

lRelease protein complexes

Elution

DS-PAGE & Western Blot

Analysis

Click to download full resolution via product page

Co-immunoprecipitation Workflow

Methodology:

e Cell Lysis:
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[e]

Culture cells (e.g., HEK293T or REF52) to 80-90% confluency.

Wash cells twice with ice-cold PBS.

o

[¢]

Lyse cells in ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and
phosphatase inhibitors).

[¢]

Incubate on ice for 30 minutes with occasional vortexing.

o Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

e Immunoprecipitation:
o Determine the protein concentration of the supernatant.

o Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads for 1 hour at
4°C on a rotator.

o Pellet the beads and transfer the supernatant to a new tube.

o Add 2-5 pg of anti-ASAP1 antibody or a corresponding isotype control IgG to 1-2 mg of
pre-cleared lysate.

o Incubate overnight at 4°C with gentle rotation.

o Add equilibrated protein A/G beads and incubate for another 2-4 hours at 4°C.
e Washing and Elution:

o Pellet the beads by centrifugation or using a magnetic rack.

o Wash the beads 3-5 times with ice-cold wash buffer (a less stringent version of the lysis
buffer).

o Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and
boiling for 5-10 minutes.

e Analysis:

© 2025 BenchChem. All rights reserved. 9/15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

o Separate the eluted proteins by SDS-PAGE.

o Transfer the proteins to a PVYDF membrane.

o Probe the membrane with primary antibodies against FAK and ASAP1, followed by

appropriate HRP-conjugated secondary antibodies.

o Visualize the protein bands using an enhanced chemiluminescence (ECL) detection

system.

GST Pull-Down Assay for ASAP1 and Src Interaction

This protocol describes an in vitro pull-down assay to confirm the direct interaction between a

GST-tagged ASAP1 fragment (e.g., the proline-rich region) and Src.

Workflow Diagram:
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GST Pull-Down Assay Workflow
Methodology:
» Bait Protein Preparation:

o Express and purify a GST-tagged fragment of ASAP1 containing the proline-rich region
from E. coli.

o As a control, purify GST alone.

o Immobilize the purified GST-ASAP1 and GST on glutathione-sepharose beads by
incubating for 1-2 hours at 4°C.

e Prey Protein Preparation:
o Prepare a cell lysate containing Src (e.g., from cells overexpressing Src).
e Binding:

o Incubate the immobilized GST-ASAP1 and GST beads with the cell lysate for 2-4 hours at
4°C with gentle rotation.

e Washing and Elution:
o Wash the beads extensively with wash buffer to remove non-specific binders.

o Elute the bound proteins using a buffer containing reduced glutathione or by boiling in
SDS-PAGE sample buffer.

e Analysis:

o Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Src
antibody.
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Yeast Two-Hybrid (Y2H) Screen to Identify ASAP1
Interactors

This protocol provides a general framework for using ASAP1 as a "bait" to screen a cDNA
library for novel interacting "prey" proteins.[5][7]

Workflow Diagram:
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:
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and Prey Library

:
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Yeast Two-Hybrid Screening Workflow

Methodology:

o Bait Plasmid Construction:

o Clone the full-length or a specific domain of ASAP1 into a yeast two-hybrid "bait" vector
(e.g., containing the GAL4 DNA-binding domain).
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o Transform the bait plasmid into a suitable yeast strain and confirm its expression and lack
of auto-activation of reporter genes.

e Library Screening:

o Transform the yeast strain containing the ASAP1 bait with a "prey” cDNA library (e.qg.,
fused to the GAL4 activation domain).

o Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine,
adenine) to select for colonies where an interaction between the bait and prey activates
the reporter genes.

« |dentification and Validation of Interactors:
o lIsolate the prey plasmids from the positive yeast colonies.
o Sequence the cDNA inserts to identify the potential interacting proteins.

o Validate the interactions through re-transformation into yeast and/or through independent
biochemical assays like co-immunoprecipitation or pull-down assays.

Conclusion

ASAP1 is a multifaceted protein whose diverse functions are orchestrated through a complex
network of protein-protein interactions. Understanding the composition and dynamics of
ASAP1-containing complexes is crucial for elucidating its role in both normal cellular processes
and in diseases such as cancer. The quantitative data, signaling pathway diagrams, and
experimental protocols provided in this guide offer a valuable resource for researchers and
drug development professionals seeking to further investigate the intricate world of ASAP1 and
its interactome. Future studies employing quantitative proteomics and advanced imaging
techniques will undoubtedly provide deeper insights into the spatiotemporal regulation of
ASAP1 interactions and pave the way for the development of novel therapeutic strategies
targeting ASAP1-mediated pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 13/15 Tech Support


https://www.benchchem.com/product/b12382329?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. Actin Binding to the BAR Domain and Arf GAP Activity of ASAP1 Coordinately Control
Actin Stress Fibers and Focal Adhesions - PMC [pmc.ncbi.nim.nih.gov]

2. The BAR domain of the Arf GTPase-activating protein ASAP1 directly binds actin filaments
- PMC [pmc.ncbi.nlm.nih.gov]

3. The BAR domain of the Arf GTPase-activating protein ASAP1 directly binds actin filaments
- PubMed [pubmed.ncbi.nim.nih.gov]

4. The Arf GTPase-activating Protein, ASAP1, Binds Nonmuscle Myosin 2A to Control
Remodeling of the Actomyosin Network - PMC [pmc.ncbi.nlm.nih.gov]

5. The association of ASAP1, an ADP ribosylation factor-GTPase activating protein, with
focal adhesion kinase contributes to the process of focal adhesion assembly - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. The Association of ASAP1, an ADP Ribosylation Factor-GTPase Activating Protein, with
Focal Adhesion Kinase Contributes to the Process of Focal Adhesion Assembly - PMC
[pmc.ncbi.nlm.nih.gov]

7. iovs.arvojournals.org [iovs.arvojournals.org]
8. researchgate.net [researchgate.net]

9. The ArfGAP ASAP1 Controls Actin Stress Fiber Organization via Its N-BAR Domain - PMC
[pmc.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]
11. CrkL directs ASAP1 to peripheral focal adhesions - PubMed [pubmed.ncbi.nim.nih.gov]

12. Src-dependent phosphorylation of ASAP1 regulates podosomes - PubMed
[pubmed.ncbi.nim.nih.gov]

13. iovs.arvojournals.org [iovs.arvojournals.org]

14. The Arf GAP ASAP1 provides a platform to regulate Arf4- and Rab11-Rab8-mediated
ciliary receptor targeting - PMC [pmc.ncbi.nim.nih.gov]

15. The Arf GTPase-activating protein ASAPL1 regulates the actin cytoskeleton - PMC
[pmc.ncbi.nlm.nih.gov]

16. Molecular mechanisms of protein and lipid targeting to ciliary membranes - PMC
[pmc.ncbi.nlm.nih.gov]

17. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11975550/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11975550/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7415992/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7415992/
https://pubmed.ncbi.nlm.nih.gov/32444496/
https://pubmed.ncbi.nlm.nih.gov/32444496/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4817181/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4817181/
https://pubmed.ncbi.nlm.nih.gov/12058076/
https://pubmed.ncbi.nlm.nih.gov/12058076/
https://pubmed.ncbi.nlm.nih.gov/12058076/
https://pmc.ncbi.nlm.nih.gov/articles/PMC117631/
https://pmc.ncbi.nlm.nih.gov/articles/PMC117631/
https://pmc.ncbi.nlm.nih.gov/articles/PMC117631/
https://iovs.arvojournals.org/article.aspx?articleid=2356541
https://www.researchgate.net/publication/13468083_ASAP1_a_Phospholipid-Dependent_Arf_GTPase-Activating_Protein_That_Associates_with_and_Is_Phosphorylated_by_Src
https://pmc.ncbi.nlm.nih.gov/articles/PMC6889188/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6889188/
https://www.researchgate.net/figure/Co-immunoprecipitation-IP-of-CD2AP-and-ASAP1-A-endogenous-ASAP1-was_fig2_8099147
https://pubmed.ncbi.nlm.nih.gov/12522101/
https://pubmed.ncbi.nlm.nih.gov/17893324/
https://pubmed.ncbi.nlm.nih.gov/17893324/
https://iovs.arvojournals.org/article.aspx?articleid=2351212
https://pmc.ncbi.nlm.nih.gov/articles/PMC3474927/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3474927/
https://pmc.ncbi.nlm.nih.gov/articles/PMC18133/
https://pmc.ncbi.nlm.nih.gov/articles/PMC18133/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2818192/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2818192/
https://www.researchgate.net/figure/ASPH-SRC-signal-promotes-invadopodia-formation-maturation-and-function-in-pancreatic_fig4_338244839
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 18. Oncogenic Src requires a wild-type counterpart to regulate invadopodia maturation -
PMC [pmc.ncbi.nlm.nih.gov]
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Interactions and Complexes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12382329#asapl-protein-interactions-and-
complexes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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